molecular formula C18H18BrN3OS B12211267 3-[(4-bromobenzyl)sulfanyl]-4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole

3-[(4-bromobenzyl)sulfanyl]-4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole

Cat. No.: B12211267
M. Wt: 404.3 g/mol
InChI Key: IOKZATWVPBLTGG-UHFFFAOYSA-N
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Description

3-[(4-bromobenzyl)sulfanyl]-4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromobenzyl group, a sulfanyl linkage, an ethyl group, and a methoxyphenyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-[(4-bromobenzyl)sulfanyl]-4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazides with isothiocyanates, followed by base-catalyzed cyclization.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction using a bromobenzyl halide.

    Attachment of the Sulfanyl Linkage: The sulfanyl linkage is introduced by reacting the intermediate with a suitable thiol compound.

    Addition of the Ethyl and Methoxyphenyl Groups: These groups can be introduced through alkylation and arylation reactions, respectively.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-[(4-bromobenzyl)sulfanyl]-4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the bromobenzyl group to a benzyl group.

    Aromatic Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Scientific Research Applications

3-[(4-bromobenzyl)sulfanyl]-4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-bromobenzyl)sulfanyl]-4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to various receptors and enzymes, exhibiting a wide spectrum of biological activities. The bromobenzyl and methoxyphenyl groups may enhance the compound’s ability to interact with hydrophobic pockets in target proteins, while the sulfanyl linkage can form hydrogen bonds, further stabilizing the interaction.

Comparison with Similar Compounds

Similar compounds to 3-[(4-bromobenzyl)sulfanyl]-4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole include:

    3-(5-((4-bromobenzyl)sulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)pyridine: This compound has an ethoxyphenyl group instead of a methoxyphenyl group.

    4-(4-bromobenzyl)morpholine: This compound contains a morpholine ring instead of a triazole ring.

    1,3-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl]benzene derivatives: These compounds have multiple triazole rings and different substituents on the benzene ring.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18BrN3OS

Molecular Weight

404.3 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazole

InChI

InChI=1S/C18H18BrN3OS/c1-3-22-17(14-6-10-16(23-2)11-7-14)20-21-18(22)24-12-13-4-8-15(19)9-5-13/h4-11H,3,12H2,1-2H3

InChI Key

IOKZATWVPBLTGG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC

Origin of Product

United States

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